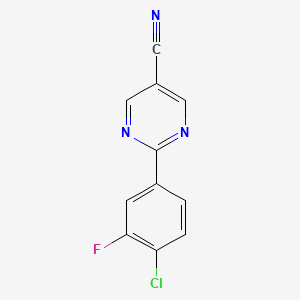
2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-3-fluoroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of Suzuki coupling reactions, where 4-chloro-3-fluoroaniline is reacted with a pyrimidine boronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer and antimicrobial agents
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways . These interactions are often studied using molecular docking and other computational techniques to predict the binding affinity and mode of action.
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: A related compound with similar structural features but different biological activities.
4-Chloro-3-fluoroaniline: A precursor in the synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile.
Pyrimidine-5-carbonitrile Derivatives: Various derivatives with modifications on the pyrimidine ring, exhibiting different biological properties.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
特性
分子式 |
C11H5ClFN3 |
|---|---|
分子量 |
233.63 g/mol |
IUPAC名 |
2-(4-chloro-3-fluorophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H5ClFN3/c12-9-2-1-8(3-10(9)13)11-15-5-7(4-14)6-16-11/h1-3,5-6H |
InChIキー |
PWTSFZQTJVXXGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)C#N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)

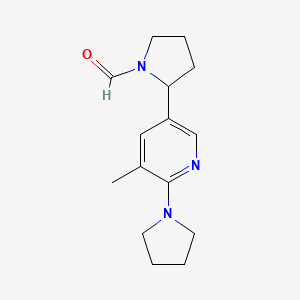
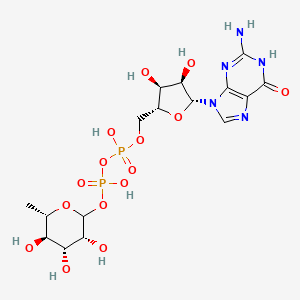
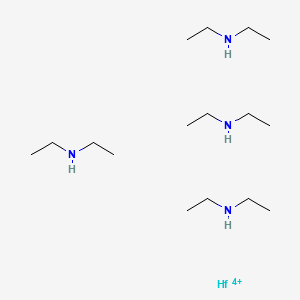
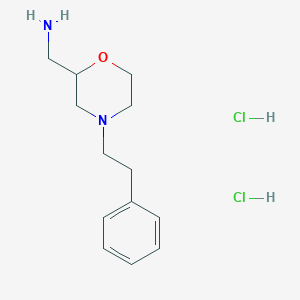
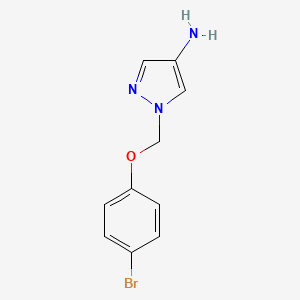
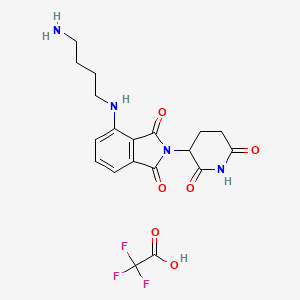
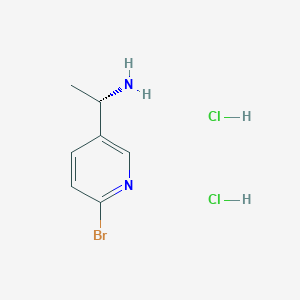
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)
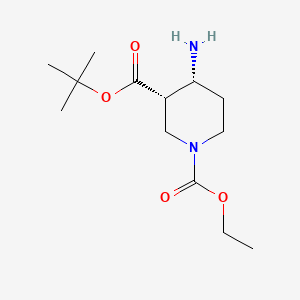
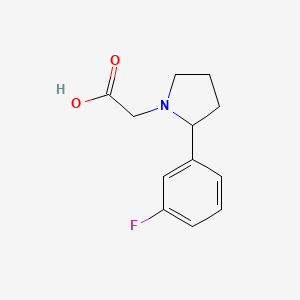
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
